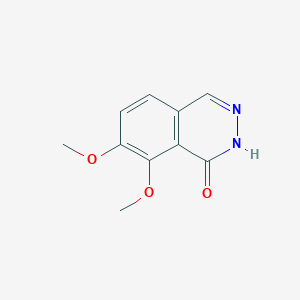

7,8-dimethoxyphthalazin-1(2H)-one

描述

Overview of Phthalazinone as a Privileged Heterocyclic Scaffold in Medicinal Chemistry

The phthalazinone core is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netbohrium.com This term denotes a molecular structure that is capable of binding to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities. researchgate.net The versatility of the phthalazinone nucleus allows for the synthesis of a diverse library of derivatives, making it a valuable starting point for drug discovery programs. researchgate.netfrontiersin.org

The interaction of phthalazinone derivatives with numerous biological targets has led to the discovery of compounds with a broad spectrum of activities. researchgate.net These compounds are investigated for their potential to treat a wide array of medical conditions, from cancer to allergies. frontiersin.orgbenthamscience.comosf.io The ability of this scaffold to act as an inhibitor for various enzymes, such as phosphodiesterases (PDE) and poly (ADP-ribose) polymerase (PARP), further underscores its importance in medicinal chemistry. researchgate.net

Table 1: Reported Pharmacological Activities of Phthalazinone Derivatives

| Pharmacological Activity | Research Context |

| Anticancer / Antiproliferative | Inhibition of tumor growth and cell proliferation. researchgate.netbenthamscience.comresearchgate.net |

| Anti-inflammatory | Reduction of inflammation. researchgate.netresearchgate.net |

| Antihistaminic | Used for treating allergic conditions like allergic rhinitis. researchgate.netosf.io |

| Antihypertensive | Potential for lowering blood pressure. researchgate.netfrontiersin.org |

| Anticonvulsant | Prevention of seizures. researchgate.netresearchgate.net |

| Antimicrobial / Antifungal | Activity against various pathogens, including Candida albicans. osf.io |

| Antidiabetic | Investigated for potential in managing diabetes. researchgate.netresearchgate.net |

| Antidepressant | Prevention of serotonin (B10506) reuptake. researchgate.netresearchgate.net |

| Analgesic | Pain relief properties. researchgate.netresearchgate.net |

| Enzyme Inhibition | Potent inhibitors of enzymes like PARP, VEGFR-2, and EGFR. researchgate.netbenthamscience.com |

Historical Context and Evolution of Phthalazinone Research

Research into phthalazine (B143731) and its derivatives is not a new endeavor, with studies detailing their synthesis and biological activities appearing over several decades. The evolution of this research has seen the development of several key compounds that have highlighted the therapeutic potential of the scaffold. For instance, Azelastine, an antihistamine, is a well-known drug featuring the phthalazinone core. researchgate.net

More recently, the focus has intensified on specific applications, particularly in oncology. Olaparib, a PARP inhibitor used in cancer therapy, is a prominent example of a modern drug based on the phthalazinone structure. researchgate.net Early research also includes work from institutions in the former Soviet Union, indicating a long-standing global interest in these compounds. naturalproducts.net Over the years, advancements in synthetic methodologies, including microwave-assisted synthesis, have significantly accelerated the exploration of new phthalazinone derivatives. researchgate.net Research has expanded to investigate these compounds as dual inhibitors, such as targeting both VEGFR-2 and EGFR in cancer, or as agents that can enhance the efficacy of existing drugs, like the antifungal fluconazole. benthamscience.comosf.io

Positioning of 7,8-Dimethoxyphthalazin-1(2H)-one within the Phthalazinone Landscape

This compound serves as a crucial intermediate and a foundational structure in the synthesis of more complex and specialized phthalazinone derivatives. ontosight.ai Its specific substitution pattern, with two methoxy (B1213986) groups at the 7 and 8 positions, influences its chemical reactivity and the biological activity of its downstream products.

Academic research has utilized this particular compound as a starting material for creating novel molecules with targeted biological activities. For example, it has been a key component in the synthesis of potential anticonvulsant agents. researchgate.net Researchers have synthesized and evaluated 4-aryl-6,7-dimethoxyphthalazines, which are structurally related to this compound, for their ability to prevent seizures. researchgate.net Furthermore, derivatives incorporating this moiety have been investigated for their potential as lead compounds in drug development for various diseases. ontosight.ai The compound itself and its simple derivatives, like 2-benzyl-7,8-dimethoxyphthalazin-1-one, are subjects of study in chemical and pharmaceutical databases, forming a part of the vast library of phthalazinone-based structures available for screening and development. ontosight.ainih.gov

Table 2: Key Research Derivatives of this compound

| Derivative Name | Research Area |

| 4-Aryl-6,7-dimethoxyphthalazin-1(2H)-ones | Anticonvulsant activity. researchgate.net |

| 2-[2-(2-ethoxyphenoxy)ethyl]-7,8-dimethoxyphthalazin-1(2H)-one | Lead compound in medicinal chemistry research. ontosight.ai |

| 2-((7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-7,8-dimethoxyphthalazin-1(2H)-one | Sourced from historical research collections for further study. naturalproducts.net |

| 2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one | Chemical intermediate. chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7,8-dimethoxy-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-5-11-12-10(13)8(6)9(7)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKSXDYWMIAVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NNC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300324 | |

| Record name | 7,8-Dimethoxy-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4821-89-0 | |

| Record name | 7,8-Dimethoxy-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4821-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dimethoxy-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7,8 Dimethoxyphthalazin 1 2h One and Derivatives

Established Cyclocondensation Routes

Two-component cyclocondensation reactions represent the traditional and most fundamental approach to constructing the phthalazinone ring system. These methods typically involve the reaction of a benzene (B151609) derivative bearing two electrophilic centers with hydrazine (B178648) or its derivatives.

The reaction between hydrazine and phthalic anhydride (B1165640) or its analogues is a cornerstone of phthalazinone synthesis. longdom.orglongdom.org Generally, this involves heating a substituted phthalic anhydride with hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695) or acetic acid, to induce cyclization and dehydration, yielding the corresponding phthalazinone. longdom.orglongdom.orgjocpr.com

A direct and relevant synthesis for the target molecule, 7,8-dimethoxyphthalazin-1(2H)-one, utilizes a related precursor, 6-formyl-2,3-dimethoxybenzoic acid. In this procedure, the benzoic acid derivative is dissolved in ethanol, and hydrazine is added. The mixture is then heated to reflux for approximately two hours. Upon cooling, the product crystallizes and can be isolated by filtration, yielding this compound as a white solid with a high yield of 95%. acs.org This reaction, while starting from a 2-formylbenzoic acid, follows the same essential cyclocondensation pathway as the reaction with a phthalic anhydride, where the aldehyde and carboxylic acid functionalities react with the two nitrogen atoms of hydrazine.

Table 1: Synthesis of this compound acs.org

| Starting Material | Reagent | Conditions | Product | Yield |

| 6-Formyl-2,3-dimethoxybenzoic acid | Hydrazine | Ethanol, 70-80 °C, 2h | This compound | 95% |

Phthalides and phthalimides serve as versatile precursors for phthalazinone synthesis through reactions with hydrazine derivatives. longdom.orglongdom.org Phthalides, which are in tautomeric equilibrium with 2-formylbenzoic acids, react readily with hydrazine hydrate to form the phthalazinone ring. thieme-connect.dejst.go.jp For instance, the synthesis of this compound from 6-formyl-2,3-dimethoxybenzoic acid can also be viewed as a reaction starting from its phthalide (B148349) tautomer, 3-hydroxy-6,7-dimethoxyisobenzofuran-1(3H)-one. acs.orgthieme-connect.de

Similarly, phthalimides can be converted into phthalazinones. The reaction involves nucleophilic attack by hydrazine, leading to the opening of the imide ring followed by an intramolecular cyclization to form the six-membered diazine ring of the phthalazinone system. longdom.orgthieme-connect.debu.edu.eg

Benzoxazinones are another class of heterocyclic precursors that can be transformed into phthalazinones. longdom.orglongdom.org Specifically, 3,2-benzoxazin-4-ones react with hydrazine hydrate in refluxing ethanol or pyridine. longdom.orgbu.edu.eg The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of the benzoxazinone, leading to ring opening and subsequent recyclization to form the thermodynamically more stable phthalazinone ring. longdom.orgbu.edu.eg For example, the reaction of a 1-aryl-3,2-benzoxazin-4-one with hydrazine can yield the corresponding 4-aryl-1(2H)-phthalazinone. longdom.orglongdom.org

Modern and Efficient Synthetic Strategies

In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methods. These include multicomponent reactions (MCRs) and solid-state synthesis, which offer advantages in terms of atom economy, reduced reaction times, and simplified workup procedures.

Multicomponent reactions, where three or more reactants combine in a single step to form a product, have emerged as a powerful tool for synthesizing complex heterocyclic structures like phthalazinones. nih.govresearchgate.net These reactions are highly efficient and allow for the creation of diverse molecular libraries. nih.gov

Several MCR strategies have been developed for the phthalazinone core. A common approach is a one-pot, three-component reaction involving phthalhydrazide, an aromatic aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. longdom.orglongdom.org These reactions are often catalyzed by acids or bases and can proceed under environmentally friendly conditions. longdom.orgnih.gov Another advanced MCR is the isocyanide-based multicomponent reaction (IMCR), which can be used to synthesize highly functionalized phthalazine (B143731) derivatives from cyclic anhydrides, hydrazine hydrate, isocyanides, and dialkyl acetylenedicarboxylates. longdom.orglongdom.org While not yet specifically reported for this compound, these MCR methodologies are broadly applicable to substituted phthalhydrazides and offer a promising route for the efficient synthesis of its complex derivatives.

Table 2: Example of a Three-Component Reaction for Phthalazinone Derivatives longdom.org

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| Phthalhydrazide | Aromatic Aldehyde | Malononitrile | Lewis Acid (e.g., NiCl₂·6H₂O) | 1H-Pyrazolo[1,2-b]phthalazin-5,10-dione derivative |

Solid-state organic reactions (SSOR) offer a green and efficient alternative to traditional solution-phase synthesis. These reactions are performed by grinding solid reactants together, often with a catalytic amount of a solid acid, eliminating the need for solvents. sci-hub.se

A notable application in phthalazinone synthesis is the condensation of a phthalic anhydride with an acid hydrazide using p-toluenesulphonic acid (p-TSA) as a catalyst under solid-state conditions. sci-hub.se The reaction is carried out by grinding the components together at room temperature. This method is characterized by its simplicity, rapid reaction times, and the absence of side products, making it a highly efficient and environmentally friendly approach to the phthalazinone core. sci-hub.se

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-N Bond Formation)

Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for the synthesis of phthalazinone derivatives. tandfonline.comtandfonline.comlongdom.orgresearchgate.net These methods offer high efficiency and selectivity in forming key bonds that are otherwise challenging to construct. Palladium-catalyzed carbonylation, for instance, is a prevalent strategy for constructing the phthalazinone core itself. tandfonline.comresearchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the phthalazinone scaffold. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has been effectively applied for the synthesis of aminophthalazinones. nih.gov This reaction typically involves the coupling of a halo-substituted phthalazinone with an amine in the presence of a palladium catalyst and a suitable ligand. While specific examples detailing the direct palladium-catalyzed N-arylation of this compound are not extensively documented in readily available literature, the principles of this methodology are broadly applicable to the phthalazinone class of compounds. The nitrogen atom at the N-2 position of the phthalazinone ring can act as a nucleophile in these coupling reactions, allowing for the introduction of various aryl or heteroaryl substituents. The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.gov

Functionalization and Derivatization Strategies

The ability to selectively functionalize the this compound core is critical for exploring structure-activity relationships in drug discovery programs. Key positions for modification include the N-2 nitrogen atom and the C-4 carbon atom of the phthalazinone ring system.

The nitrogen atom at the N-2 position of the phthalazinone ring is a common site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical and pharmacological properties. Regioselective alkylation or arylation at this position is a key strategy for creating diverse libraries of phthalazinone derivatives.

Studies on related heterocyclic systems, such as indazoles, have shown that the regioselectivity of N-alkylation can be influenced by factors like the choice of base, solvent, and the nature of the electrophile. d-nb.infobeilstein-journals.org For phthalazinones, N-methylation has been shown to be a crucial determinant for biological activity in some contexts, highlighting the importance of controlling substitution at this position. mdpi.com The synthesis of 2-substituted phthalazinones is often achieved through the reaction of the parent phthalazinone with an appropriate alkyl or aryl halide in the presence of a base.

The C-4 position of the phthalazinone ring presents another valuable handle for structural modification. A powerful strategy to introduce diversity at this position involves a two-step sequence: regioselective halogenation followed by a transition metal-catalyzed cross-coupling reaction.

A study by Bansal et al. (2016) demonstrated this strategy, providing specific conditions for both the bromination and subsequent amination steps. acs.org

Table 1: Synthesis of 4-(Butylamino)-7,8-dimethoxyphthalazin-1(2H)-one

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

| 1. Bromination | This compound | Benzyltrimethylammonium (B79724) tribromide | Dichloromethane | Room Temp. | 73% | acs.org |

| 2. Amination | 4-Bromo-7,8-dimethoxyphthalazin-1(2H)-one | Butylamine, Copper(I) oxide, Copper(II) oxide | N,N-Dimethylformamide | 120 °C | 52% | acs.org |

The substitution pattern of the phthalazinone core, including the presence of the two methoxy (B1213986) groups at the 7 and 8 positions, can be tailored to meet specific research objectives. The 7,8-dimethoxy substitution is often incorporated from the start of the synthesis, for example, by using 6-formyl-2,3-dimethoxybenzoic acid as a precursor. acs.org This ensures the desired substitution pattern on the benzene ring of the phthalazinone.

Subsequent functionalization at the N-2 and C-4 positions, as described in the preceding sections, allows for the fine-tuning of the molecule's properties. For instance, in a structure-activity relationship (SAR) study, a series of derivatives could be synthesized with variations at the N-2 position (e.g., different alkyl or aryl groups) while keeping the 4-position unsubstituted, and vice versa. This systematic modification helps in identifying the structural features that are crucial for a particular biological activity.

Green Chemistry Principles in Phthalazinone Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in organic synthesis to minimize environmental impact. acs.org For phthalazinone synthesis, several greener methodologies have been developed, focusing on the use of environmentally benign solvents, catalysts, and energy sources.

One prominent green approach is the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. tandfonline.com Several studies have reported the microwave-assisted synthesis of phthalazinone derivatives, highlighting the efficiency of this technique. tandfonline.com

Another green strategy involves the use of water as a solvent and biodegradable catalysts. For example, a one-pot synthesis of 2-(substituted phenyl) phthalazin-1(2H)-ones has been reported using oxalic acid as a catalyst in water, offering advantages such as simplicity, short reaction times, and high yields. tandfonline.com Lemon juice, a natural and inexpensive biocatalyst, has also been successfully employed for the synthesis of phthalazinone derivatives at room temperature. mdpi.com Furthermore, catalyst-free and solvent-free methods for phthalazinone synthesis have been developed, representing a highly atom-economical and environmentally friendly approach. researchgate.net

Table 2: Comparison of Conventional and Green Synthesis Methods for Phthalazinone Derivatives

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Conventional | Acetic Acid | Ethanol | Several hours | Moderate | longdom.org |

| Microwave-assisted | Montmorillonite K-10 | - | 5-35 minutes | Excellent | longdom.org |

| Water-mediated | Oxalic Acid | Water | 20-30 minutes | 95-98% | tandfonline.com |

| Biocatalyst | Lemon Juice | - | 50-70 minutes | 90-97% | mdpi.com |

| Catalyst-free | - | - | 20-60 minutes | ~100% | researchgate.net |

Mechanistic and Pharmacological Investigations of 7,8 Dimethoxyphthalazin 1 2h One Analogues

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of various chemical scaffolds is often rooted in their ability to interact with and modulate the activity of key biological molecules. For analogues of 7,8-dimethoxyphthalazin-1(2H)-one, research has uncovered a range of molecular mechanisms centered on the inhibition of critical enzymes involved in cell signaling, DNA repair, and cell cycle regulation. The phthalazinone core structure serves as a versatile pharmacophore, a molecular framework that can be derivatized to achieve potent and selective inhibition against several distinct enzyme families. This section details the inhibitory activities of phthalazinone-based compounds against these key enzymatic targets.

Inhibition of Key Enzymes

The phthalazinone-1(2H)-one core is a well-established scaffold for the development of potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). PARP-1 is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. nih.gov By inhibiting PARP, SSBs can accumulate and lead to more lethal double-strand breaks during DNA replication, a mechanism that is particularly effective in cancer cells with existing defects in double-strand break repair pathways, such as those with BRCA1/2 mutations. aacrjournals.org This concept is known as synthetic lethality.

The phthalazinone structure forms the foundation of several clinically significant PARP inhibitors. For instance, Olaparib, a landmark drug in this class, is built upon this core. Further research has led to the development of next-generation PARP inhibitors like AZD2461, which also features the phthalazinone framework and was designed to overcome specific drug resistance mechanisms. aacrjournals.orgaacrjournals.org Research has demonstrated that AZD2461 is a potent inhibitor of both PARP1 and PARP2. aacrjournals.org While the parent this compound is not itself the primary inhibitor, its structural analogues have been explicitly investigated for this activity. A patent for phthalazine (B143731) derivatives as PARP inhibitors includes compounds such as 4-(3-Bromo-4-fluorobenzyl)-6,7-dimethoxyphthalazin-1(2H)-one, highlighting the utility of the dimethoxy-substituted scaffold in the design of new potential therapeutics targeting PARP.

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Olaparib | PARP1 | 5 | [NA] |

| Olaparib | PARP2 | 1 | [NA] |

| AZD2461 | PARP1 | ~4 | aacrjournals.orgaacrjournals.org |

| AZD2461 | PARP2 | ~2 | aacrjournals.orgaacrjournals.org |

| AZD2461 | PARP3 | ~1700 | aacrjournals.orgaacrjournals.org |

The phthalazinone scaffold has also been utilized to develop inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govfrontiersin.org Inhibition of specific PDE isoforms can have profound physiological effects, including anti-inflammatory and bronchodilatory actions. google.com

While many PDE inhibitors exist, research has specifically identified complex phthalazinone derivatives with potent activity. One such compound, T-2585, which incorporates a phthalazinone core, demonstrates highly potent and selective inhibition of PDE4 (IC₅₀ = 0.13 nM). nih.gov PDE4 is a key enzyme in inflammatory cells, and its inhibition raises cAMP levels, leading to a reduction in inflammatory responses. vu.nl The same compound, T-2585, also inhibits PDE7A, albeit with much lower potency (IC₅₀ = 1.7 µM). nih.gov Furthermore, other studies have explored phthalazinone derivatives as inhibitors of PDEs in pathogenic trypanosomatids, the parasites responsible for diseases like Chagas disease, indicating the broad applicability of this chemical class against various PDE family members. researchgate.netresearchgate.net

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| T-2585 | PDE4 | 0.13 nM | nih.gov |

| T-2585 | PDE7A | 1.7 µM | nih.gov |

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis, including centrosome maturation, spindle formation, and chromosome segregation. mdpi.comnih.gov Overexpression of Aurora kinase A is common in many cancers, making it an attractive target for anticancer drug development. mdpi.com

Investigations have revealed that hybrid molecules combining the phthalazinone skeleton with a pyrazole (B372694) moiety are potent and highly selective inhibitors of Aurora-A kinase. mdpi.comresearchgate.net This class of compounds, referred to as phthalazinone pyrazoles, has demonstrated excellent inhibitory values in the nanomolar range. For example, specific 5-methylpyrazole derivatives attached to the phthalazinone core showed IC₅₀ values for Aurora-A inhibition between 35 and 65 nM. mdpi.com Another analogue, 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), was also identified as a potent Aurora-A inhibitor. nih.gov These findings underscore the success of using the phthalazinone scaffold to generate highly selective inhibitors against this key family of mitotic regulators.

| Compound Type | Target | IC₅₀ Range (nM) | Reference |

|---|---|---|---|

| Phthalazinone-5-methylpyrazole hybrids | Aurora-A | 35 - 65 | mdpi.com |

| 4-(Pyrazole-3-ylamino)phenyl-2Hphthalazin-1-one | Aurora-A | 71 | researchgate.net |

Ecto-nucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) is a membrane-bound enzyme that hydrolyzes extracellular nucleotides. Recently, it has gained significant attention as a key negative regulator of the cGAS-STING innate immune pathway. researchgate.net ENPP1 degrades the STING agonist 2′,3′-cGAMP, thereby dampening anti-tumor immune responses. Inhibition of ENPP1 is therefore being pursued as a novel strategy in cancer immunotherapy to enhance STING-mediated immunity. researchgate.netpatsnap.com

Research into non-nucleotide small molecule inhibitors has led to the discovery of orally bioavailable phthalazinone analogues as potent ENPP1 inhibitors. patsnap.comcolab.ws In a series of synthesized compounds, one analogue, designated compound 29f, emerged as a particularly effective inhibitor of ENPP1, demonstrating the potential of the phthalazinone scaffold for developing new immunomodulatory agents. patsnap.com

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 29f (Phthalazinone Analogue) | ENPP1 | 68 | patsnap.com |

A comprehensive review of scientific literature and patent databases did not yield specific research demonstrating the direct inhibition of the proteasome complex by this compound or its direct structural analogues. While the ubiquitin-proteasome system is a critical regulator of protein degradation and a known therapeutic target, current research on phthalazinone-based compounds has primarily focused on the enzyme families discussed in the preceding sections. Some studies note that the stability of other targets, such as PARP7, is regulated via the proteasome, but this does not indicate a direct inhibitory role for the phthalazinone compounds themselves on the proteasome complex. nih.gov

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (LOX-5)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govmdpi.comnih.gov Specifically, COX-2 is an inducible enzyme that is upregulated during inflammation, making it a significant target for anti-inflammatory drugs. wikipedia.orgmdpi.com Similarly, 5-lipoxygenase (5-LOX) is the primary enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.govnih.gov Inhibition of both COX-2 and 5-LOX is a desirable characteristic for anti-inflammatory agents. medchemexpress.com

Research into the anti-inflammatory properties of this compound analogues has explored their potential to inhibit these critical enzymes. While direct inhibitory data on this compound itself is limited in the provided search results, the broader class of phthalazine derivatives has been investigated for such activities. The development of dual inhibitors of COX and LOX is an active area of research, aiming to provide broad-spectrum anti-inflammatory effects.

Aldose Reductase (AR)

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.com Under hyperglycemic conditions, increased activity of this pathway is implicated in the pathogenesis of diabetic complications. nih.govplos.org Therefore, aldose reductase inhibitors (ARIs) are a therapeutic target for preventing or treating these complications. japsonline.com

While specific data on the aldose reductase inhibitory activity of this compound is not available in the provided results, the development of ARIs is a significant area of medicinal chemistry. Various heterocyclic compounds are being explored for their potential as ARIs. The efficacy of potential inhibitors is often evaluated through in vitro assays measuring the inhibition of aldose reductase activity.

Modulation of G Protein-Coupled Receptors (GPCRs)

Histamine (B1213489) Receptors (H1, H3)

Histamine, a biogenic amine, exerts its effects through four G protein-coupled receptors: H1, H2, H3, and H4. archivesofmedicalscience.comresearchgate.net The H1 receptor is primarily involved in allergic reactions, while the H3 receptor acts as an autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. nih.govnih.gov

The interaction of this compound analogues with histamine receptors has been a subject of investigation. Studies have explored the potential for these compounds to act as antagonists at H1 and H3 receptors, which could have implications for treating allergic conditions and neurological disorders. uj.edu.pl The affinity of these analogues for histamine receptors is typically determined through radioligand binding assays.

Adrenergic Receptors (α1A, α1B, α1D)

Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine. amegroups.cn The α1-adrenergic receptor subtypes, namely α1A, α1B, and α1D, are involved in various physiological processes, including the regulation of blood pressure and smooth muscle contraction. nih.govnih.gov

The modulation of α1-adrenergic receptors by this compound analogues has been investigated to understand their potential cardiovascular and other systemic effects. Research has focused on the binding affinities and functional activities of these compounds at the different α1-receptor subtypes. mdpi.com These studies are crucial for determining the selectivity and potential therapeutic applications of these analogues.

Bradykinin (B550075) B1 Receptor

The bradykinin B1 receptor is a G protein-coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury. frontiersin.orgmdpi.com Its activation contributes to chronic pain and inflammation, making it a target for analgesic and anti-inflammatory drugs. nih.govnih.gov

The potential for this compound analogues to act as antagonists at the bradykinin B1 receptor has been explored. Antagonism of this receptor could offer a novel approach to managing inflammatory conditions. medilumine.com The efficacy of these analogues as B1 receptor antagonists is assessed through in vitro and in vivo models of inflammation and pain.

Noncompetitive Antagonism of Ion Channel-Coupled Receptors (e.g., AMPA Receptor Complex)

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key ionotropic glutamate (B1630785) receptor that mediates the majority of fast excitatory neurotransmission in the central nervous system. nih.gov Noncompetitive antagonists of the AMPA receptor are of interest as potential anticonvulsant and neuroprotective agents. drugbank.comresearchgate.net

Investigations into 4-aryl-6,7-dimethoxyphthalazin-1(2H)-ones, which are structurally related to this compound, have shown that these compounds can exhibit anticonvulsant activity. researchgate.net This activity is thought to be mediated through noncompetitive antagonism at the AMPA receptor complex. researchgate.net Electrophysiological studies are typically used to confirm the noncompetitive mechanism of action at the AMPA receptor. researchgate.net

Interaction with Other Biological Targets (e.g., VEGFR-2, Hedgehog Pathway, DNA Topoisomerase, P-glycoprotein)

While specific studies on the interaction of this compound or its close analogues with the targets listed below are not extensively documented in the reviewed literature, the importance of these targets in pharmacology warrants a brief discussion.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. As such, inhibitors of VEGFR-2 are a significant area of research in the development of novel anticancer therapies. The interaction between this compound analogues and VEGFR-2 has not been specifically detailed in the available research.

Hedgehog Pathway: The Hedgehog signaling pathway is a critical regulator of embryonic development. Its aberrant activation in adults has been implicated in the development and progression of various cancers. Therefore, inhibitors of this pathway are being investigated as potential cancer therapeutics. There is currently no specific information available detailing the interaction of this compound analogues with components of the Hedgehog pathway.

DNA Topoisomerase: DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription. They are established targets for a number of anticancer drugs, which function by inhibiting the enzyme and leading to DNA damage and cell death. The potential inhibitory activity of this compound analogues against DNA topoisomerase has not been reported in the reviewed literature.

P-glycoprotein: P-glycoprotein (P-gp) is a transmembrane protein that acts as an efflux pump, removing a wide range of substances from cells, including many therapeutic drugs. Overexpression of P-gp is a major mechanism of multidrug resistance in cancer cells, posing a significant challenge to effective chemotherapy. The modulatory effects of this compound analogues on P-glycoprotein activity have not been specifically investigated.

Biological Activity Profiling (in vitro Studies)

Antineoplastic and Antimitotic Evaluations

Phthalazinone derivatives have demonstrated a range of antiproliferative and cytotoxic effects against various cancer cell lines, highlighting their potential as a scaffold for the development of new antineoplastic agents. osf.ionih.govnih.gov

Several studies have reported the cytotoxic potential of phthalazinone analogues. For instance, some phthalazinone compounds have shown significant cytotoxic activity against the human lung carcinoma cell line, A549. osf.io In other research, certain amino derivatives of phthalazinone have exhibited noteworthy anticancer activities against the HT-29 (colon carcinoma) and PC-3 (prostate cancer) cell lines. nih.gov Furthermore, a study on new phthalazinone derivatives identified three compounds with moderate sensitivity against the UO-31 renal cancer cell line. nih.gov

| Phthalazinone Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| General Phthalazinone Compounds | A549 (Lung Carcinoma) | Significant cytotoxic activity at 0.1, 1, and 10 μM concentrations | osf.io |

| Amino-Phthalazinone Derivatives | HT-29 (Colon Carcinoma) | Interesting anticancer activities | nih.gov |

| Amino-Phthalazinone Derivatives | PC-3 (Prostate Cancer) | Interesting anticancer activities | nih.gov |

| Derivatives 2h, 2j, and 2g | UO-31 (Renal Cancer) | Moderate sensitivity | nih.gov |

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA, which can be a sign of viral infection or cellular damage. Activation of the STING pathway can lead to the production of type I interferons and other cytokines, triggering an anti-tumor immune response. This has made STING an attractive target for cancer immunotherapy. At present, there is no available research specifically investigating the modulation of STING-mediated innate immunity by this compound or its analogues.

Anti-inflammatory and Analgesic Properties

The phthalazinone scaffold has been widely recognized for its anti-inflammatory properties. osf.ioontosight.aiesmed.org A number of phthalazinone derivatives have been synthesized and evaluated for their ability to reduce inflammation. In one study, two newly synthesized phthalazinone derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with their effects being comparable to the standard drug etoricoxib. nih.gov

In addition to their anti-inflammatory effects, some phthalazinone derivatives have also shown analgesic properties. esmed.org Research into both pyridazinone and phthalazinone analogues has revealed moderate analgesic activity in acetic acid-induced writhing models. esmed.org

Antimicrobial and Antifungal Efficacy (e.g., against Candida albicans)

The phthalazinone class of compounds has been shown to possess broad-spectrum antimicrobial and antifungal activities. osf.ioontosight.aiekb.egnih.gov Several studies have highlighted the potential of these derivatives as novel antimicrobial agents.

A number of newly synthesized phthalazinone derivatives have been tested for their in vitro antibacterial activity and have shown positive results. ekb.eg One study reported that a novel, naturally occurring phthalazinone derivative, amycophthalazinone A, displayed potent inhibitory activity against Staphylococcus aureus and Salmonella typhi. nih.gov

Cardiovascular System Modulation (e.g., Vasorelaxant, Antihypertensive, Cardiotonic Effects)

Analogues of this compound have demonstrated notable modulatory effects on the cardiovascular system, exhibiting potential as vasorelaxant, antihypertensive, and cardiotonic agents. The phthalazine core is a recognized pharmacophore in cardiovascular drug discovery. ekb.eg

Vasorelaxant and Antihypertensive Effects:

Phthalazinone derivatives have been investigated for their vasorelaxant properties. Some have been shown to induce relaxation in isolated rat aorta rings that were pre-contracted with phenylephrine, with some compounds achieving total relaxation at micromolar concentrations. osf.io The mechanism of this vasorelaxant effect can be multifaceted. For instance, studies on the structurally related compound 7,8-dihydroxyflavone (B1666355) have shown that it induces vasorelaxation through both endothelium-dependent and -independent pathways. The endothelium-dependent mechanism involves the stimulation of nitric oxide (NO) production, while the endothelium-independent pathway is associated with the blockade of calcium channels. nih.gov Similarly, other compounds have been found to exert their vasorelaxant effects by opening ATP-sensitive potassium (KATP) channels. brieflands.com The antihypertensive effects of these compounds are often a direct consequence of their vasorelaxant properties, leading to a reduction in peripheral resistance and, consequently, lower blood pressure. nih.govscribd.combiomedpharmajournal.orgnih.gov

Cardiotonic Effects:

In addition to their effects on vascular tone, certain 6,7-dimethoxyphthalazine (B185709) derivatives have been found to possess significant cardiotonic (positive inotropic) activity. In studies using anesthetized dogs, several 6,7-dimethoxyphthalazine derivatives with heterocyclylpiperidino groups demonstrated potent cardiotonic effects, comparable to the standard drug amrinone. nih.gov This suggests that these compounds can enhance the contractility of the heart muscle, which could be beneficial in conditions like heart failure. The phthalazinone structure itself is recognized for its potential in developing cardiotonic agents. jst.go.jp

The following table summarizes the cardiovascular effects of some phthalazinone analogues:

Table 1: Cardiovascular Effects of this compound Analogues and Related Compounds| Compound Class | Specific Analogue/Related Compound | Observed Effect | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|---|

| 6,7-Dimethoxyphthalazine derivatives | Heterocyclylpiperidino-substituted derivatives | Potent cardiotonic activity | Not specified | nih.gov |

| Phthalazinone derivatives | General | Vasorelaxant activity | Not specified | osf.io |

| 7,8-Dihydroxyflavone (structurally related) | Not applicable | Vasorelaxant and antihypertensive | Stimulation of NO production, blockade of Ca2+ channels | nih.gov |

| Phthalazinone derivatives | General | Antihypertensive, cardiotonic, vasorelaxant | Not specified | jst.go.jpekb.eg |

Antithrombotic Activity and Platelet Aggregation Inhibition

The potential of this compound analogues in the management of thrombotic disorders has been explored through investigations into their antithrombotic and platelet aggregation inhibitory activities. The phthalazinone scaffold has been identified as a promising structure for the development of new antithrombotic agents. jst.go.jpekb.eg

A study focused on a series of 7-(ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives and their analogues revealed significant inhibitory effects on platelet aggregation. nih.gov While these compounds showed no considerable effect on platelet aggregation induced by adenosine diphosphate (B83284) (ADP), they were effective in inhibiting aggregation induced by arachidonic acid. The most potent inhibition was observed with the parent compound, the 2-phenyl derivatives, and the ortho-substituted 2-phenyl derivatives. nih.gov This suggests a mechanism of action that likely involves the cyclooxygenase (COX) pathway and the subsequent production of thromboxane (B8750289) A2, a potent platelet aggregator.

The development of new antithrombotic agents is crucial for the prevention and treatment of cardiovascular diseases. nih.gov The inhibitory action of these phthalazinone analogues on platelet aggregation highlights their potential as lead compounds for the development of novel therapies for thrombotic conditions.

The table below presents the findings on the antiplatelet activity of these phthalazinone analogues:

Table 2: Antithrombotic and Platelet Aggregation Inhibitory Effects of Phthalazinone Analogues| Compound Series | Inducer of Platelet Aggregation | Observed Effect | Potency | Reference(s) |

|---|---|---|---|---|

| 7-(Ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives and analogues | Adenosine Diphosphate (ADP) | No appreciable effect | Not applicable | nih.gov |

| 7-(Ethoxycarbonyl)-6,8-dimethyl-2-phenyl-1(2H)-phthalazinone derivatives and analogues | Arachidonic Acid | Effective inhibition | Parent compound, 2-phenyl derivatives, and ortho-substituted 2-phenyl derivatives were most potent | nih.gov |

Anticonvulsant Effects

Analogues of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. Specifically, a series of 4-aryl-6,7-dimethoxyphthalazin-1(2H)-ones and their corresponding 4-aryl-1,6,7-trimethoxyphthalazines were tested for their ability to prevent audiogenic seizures in DBA/2 mice. researchgate.net

These compounds are structurally related to 2,3-benzodiazepine derivatives, which are known to act as noncompetitive antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor complex within the glutamatergic excitatory neurotransmission system. The results of the study indicated that the synthesized 4-aryl-6,7-dimethoxyphthalazin-1(2H)-one derivatives possess anticonvulsant activity, although it was found to be weaker than that of the corresponding 2,3-benzodiazepines. researchgate.net

The anticonvulsant properties of phthalazinone derivatives have been noted in broader reviews of their pharmacological activities, highlighting this as a promising area for further investigation. jst.go.jpekb.eg The exploration of noncompetitive AMPA receptor antagonists represents a viable therapeutic strategy for the treatment of epilepsy. researchgate.net

The following table summarizes the anticonvulsant activity of these phthalazinone analogues:

Table 3: Anticonvulsant Effects of 4-Aryl-6,7-dimethoxyphthalazin-1(2H)-one Analogues| Compound Class | Animal Model | Test | Observed Effect | Comparison | Reference(s) |

|---|---|---|---|---|---|

| 4-Aryl-6,7-dimethoxyphthalazin-1(2H)-ones | DBA/2 mice | Audiogenic seizures | Anticonvulsant activity | Weaker than corresponding 2,3-benzodiazepines | researchgate.net |

| 4-Aryl-1,6,7-trimethoxyphthalazines | DBA/2 mice | Audiogenic seizures | Anticonvulsant activity | Weaker than corresponding 2,3-benzodiazepines | researchgate.net |

Antidiabetic Potential

The phthalazinone scaffold has emerged as a promising framework for the development of novel antidiabetic agents. jst.go.jpekb.eg Recent research has highlighted the potential of this compound analogues and related derivatives in the management of diabetes mellitus.

A 2025 study detailed the synthesis of a series of phthalazinone-triazole hybrids and their evaluation as potential antidiabetic agents. Several of these compounds demonstrated a significant ability to promote the translocation of glucose transporter type 4 (GLUT4) in skeletal muscle cells. One of the most promising compounds from this series was shown to induce a concentration-dependent increase in GLUT4 translocation through the activation of both the PI-3-K-dependent and AMPK-dependent signaling pathways. In vivo studies further confirmed the efficacy of this compound in lowering blood glucose levels in a diabetic rat model, along with favorable pharmacokinetic properties.

Other research has explored the synthesis of phthalazinone and benzoxazinone-containing thiazolidinediones as antidiabetic and hypolipidemic agents. These studies have shown that certain phthalazinone analogues can effectively lower plasma glucose and triglyceride levels in animal models of diabetes. The phthalazinone moiety is considered a valuable diazaheterocyclic scaffold with a wide pharmacological profile that includes antidiabetic properties.

The table below summarizes the findings on the antidiabetic potential of phthalazinone derivatives:

Table 4: Antidiabetic Potential of Phthalazinone Analogues| Compound Class | Mechanism of Action/Target | Key Findings | Reference(s) |

|---|---|---|---|

| Phthalazinone-triazole hybrids | GLUT4 translocation in skeletal muscle cells | Promising compounds stimulated GLUT4 translocation via PI-3-K and AMPK pathways; lowered blood glucose in vivo. | |

| Phthalazinone and benzoxazinone-containing thiazolidinediones | Not specified | Effective in lowering plasma glucose and triglyceride levels in diabetic animal models. |

Antiparasitic Activity

The phthalazine scaffold has been recognized for its potential in the development of antiparasitic agents, with derivatives showing activity against various parasites, including Trypanosoma and Leishmania species. ekb.eg While direct studies on this compound analogues are limited, the broader class of phthalazine derivatives has been a subject of investigation in the search for new treatments for parasitic diseases.

Phthalazine derivatives have been reported to possess antitrypanosomal activity, suggesting their potential in combating diseases like African trypanosomiasis (sleeping sickness) and Chagas disease. ekb.eg Similarly, antileishmanial activity has been noted, indicating a potential role in treating various forms of leishmaniasis. ekb.eg The development of new antiparasitic drugs is a critical global health priority due to the limitations of current therapies, including toxicity and increasing drug resistance. nih.govnih.govdndi.orgnih.govnih.govplos.orgmdpi.comsemanticscholar.orgmdpi.com

The exploration of novel chemical scaffolds, such as that of phthalazinone, is a key strategy in identifying new lead compounds for antiparasitic drug discovery. Further research is needed to specifically evaluate the efficacy of this compound analogues against a range of parasitic protozoa and to elucidate their mechanisms of action.

Neuropsychiatric Modulating Activities (e.g., Antidepressant, Antipsychotic)

Analogues of this compound have shown potential for modulating neuropsychiatric conditions, with research indicating possible antidepressant and anxiolytic properties. The phthalazinone core has been incorporated into various structures to explore their effects on the central nervous system.

A study on a series of piperazine-bearing phthalazinone derivatives revealed significant antidepressant-like and anxiolytic properties in pharmacological studies. Some of these compounds exhibited a notable affinity and selectivity for the 5-HT2C receptor, a key target in the treatment of depression and anxiety disorders. One particularly promising derivative demonstrated a combination of antidepressant, anxiolytic, and anticonvulsant properties.

The broader class of phthalazinone derivatives has been cited for its potential antidepressant and antipsychotic activities, making this a fertile area for further drug development. The modulation of dopaminergic and serotonergic pathways is a cornerstone of treatment for many psychotic disorders, and novel compounds that interact with these systems are of great interest.

The table below summarizes the neuropsychiatric modulating activities of certain phthalazinone derivatives:

Table 5: Neuropsychiatric Modulating Activities of Phthalazinone Derivatives| Compound Class | Observed Effect | Potential Mechanism of Action | Reference(s) |

|---|---|---|---|

| Piperazine-bearing phthalazinone derivatives | Antidepressant-like, anxiolytic, and anticonvulsant properties | Affinity and selectivity for the 5-HT2C receptor | |

| Phthalazinone derivatives (general) | Antidepressant and antipsychotic activities | Not specified |

Structure-Activity Relationship (SAR) Studies and Rational Design

The exploration of the phthalazinone scaffold as a pharmacologically active agent has been significantly advanced by systematic structure-activity relationship (SAR) studies. These investigations clarify how chemical modifications at various positions on the phthalazinone ring system influence biological activity, guiding the rational design of more potent and selective therapeutic candidates. researchgate.netresearchgate.net The N-2 and C-4 positions have been identified as particularly crucial for modulating the anticancer activity of the phthalazinone core. researchgate.netresearchgate.net

Influence of Dimethoxy Substitution at C-7 and C-8 on Pharmacological Profile

The substitution pattern on the fused aromatic ring of the phthalazinone core is a key determinant of its pharmacological profile. While direct and extensive SAR studies on the 7,8-dimethoxy substitution pattern are not broadly detailed in the provided literature, the importance of methoxy (B1213986) groups on the phthalazine ring is well-established in related series. For instance, in the development of anticonvulsant agents, 4-aryl-6,7-dimethoxyphthalazin-1(2H)-ones were synthesized and evaluated. researchgate.net These compounds are structurally analogous to 2,3-benzodiazepine derivatives that act as noncompetitive antagonists at the AMPA receptor. researchgate.net

The presence of methoxy groups, such as in the 6,7-dimethoxy arrangement, is often intended to mimic the catechol moiety found in other bioactive molecules. vu.nl However, these methoxy groups can be susceptible to metabolic O-demethylation. vu.nl To enhance metabolic stability, a common strategy involves replacing methoxy groups with difluoromethoxy moieties. vu.nl This substitution generally improves stability, as observed in a study where replacing methoxy groups with fluorine atoms or difluoromethoxy groups enhanced the metabolic profile of phthalazinone derivatives being developed as antitrypanosomal agents. vu.nl The precise influence of the 7,8-dimethoxy pattern specifically remains an area for more targeted investigation, but the existing data on related isomers suggest its role in receptor interaction and metabolic stability is significant.

Substituent Effects at N-2 and C-4 on Biological Potency and Selectivity

The N-2 and C-4 positions of the phthalazinone ring have been extensively manipulated to optimize biological activity. SAR studies reveal that the nature of the substituents at these positions profoundly impacts potency and selectivity across various therapeutic targets, including antifungal and anticancer applications. researchgate.netmdpi.com

In the context of antifungal agents, research has shown that N-2 methylation is critical for activity. mdpi.comresearchgate.net Phthalazinone analogues lacking a methyl group at the N-2 position showed no significant antifungal activity, whereas their N-2 methylated counterparts displayed fair to good inhibitory results. mdpi.comresearchgate.net Further modifications at N-2, such as replacing the methyl with an ethyl group, led to a decrease in potency, while an N-allyl group resulted in a practically inactive compound. mdpi.com

The substituent at the C-4 position is equally critical. For antifungal activity, a 4-chlorobenzyl group at C-4 was identified as a key feature for potent inhibition of dermatophytes and Cryptococcus neoformans. mdpi.comresearchgate.net The combination of N-2 methylation and a C-4-(4-chlorobenzyl) moiety yielded the most promising antifungal candidates in one study. researchgate.net

For anticancer applications, a series of 2,4-disubstituted phthalazinones were evaluated for their antiproliferative effects and inhibition of Aurora kinases. osf.io One compound, N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide, demonstrated potent antiproliferation against five different human carcinoma cell lines, with IC₅₀ values ranging from 2.2 to 4.6 µM. osf.io This highlights the potential for complex substituents at both N-2 (via a methylene (B1212753) benzamide (B126) linker) and C-4 (a pyrazole ring) to generate highly potent compounds. osf.io

The following table summarizes the effects of various substitutions at the N-2 and C-4 positions on the antifungal activity of phthalazinone derivatives.

| Compound Series | N-2 Substituent | C-4 Substituent | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Antifungal Analogues | -H | -Benzyl | Inactive (MIC > 250 µg/mL) | mdpi.com |

| Antifungal Analogues | -CH₃ | -Benzyl | Moderately Active | mdpi.com |

| Antifungal Analogues | -CH₃ | -4-Chlorobenzyl | Remarkable activity against dermatophytes and C. neoformans | mdpi.comresearchgate.net |

| Antifungal Analogues | -Ethyl | -4-Chlorobenzyl | Less active than N-methyl analogue | mdpi.com |

| Antifungal Analogues | -Allyl | -4-Chlorobenzyl | Practically Inactive | mdpi.com |

| Anticancer Analogues | -(CH₂)C₆H₄CONH-Cyclohexyl | -4-(1-methyl-1H-pyrazol-4-yl) | Potent antiproliferation (IC₅₀ = 2.2-4.6 µM) | osf.io |

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization, a strategy that combines two or more pharmacophoric units into a single molecule, has emerged as a powerful approach for developing novel phthalazinone-based therapeutic agents. researchgate.netmdpi.com This technique aims to create hybrid compounds with enhanced affinity, better efficacy, or a dual mechanism of action that can overcome challenges like drug resistance. mdpi.comnih.gov

Several studies have successfully applied this strategy to the phthalazinone scaffold:

PARP and CDK4 Inhibition: In a recent study, researchers designed hybrid compounds by fusing the pyrido[3,4-d]pyrimidine (B3350098) moiety from Palbociclib (a CDK4 inhibitor) with the phthalazinone ring from Olaparib (a PARP inhibitor). nih.gov This strategy aimed to create a dual inhibitor for treating triple-negative breast cancer. The resulting hybrid, compound 17, showed promising dual inhibitory potential in computational studies. nih.gov

Dithiocarbamate (B8719985) Hybrids: Phthalazinone-dithiocarbamate hybrids have been synthesized to explore novel anticancer agents. researchgate.net By incorporating the dithiocarbamate scaffold at either the N-2 or C-4 position of the phthalazinone core, researchers developed compounds with significant antiproliferative activity against various cancer cell lines, with some analogues showing IC₅₀ values below 10 µM. researchgate.net

Pyrazole Hybrids: Pyrazole-phthalazinone hybrids have been investigated as promising candidates for cancer treatment, acting as Aurora kinase inhibitors. researchgate.net The combination of these two heterocyclic systems leverages the known anticancer properties of each, leading to potent new chemical entities. osf.io

This approach underscores the versatility of the phthalazinone core as a foundation for building complex, multifunctional molecules with tailored pharmacological profiles. researchgate.netmdpi.com

Computational Chemistry and Molecular Modeling in Phthalazinone Research

Computational chemistry and molecular modeling have become indispensable tools in the discovery and optimization of phthalazinone-based drug candidates. ajchem-a.comresearchgate.net These methods provide deep insights into ligand-target interactions, predict pharmacological properties, and guide the rational design of new analogues, ultimately saving time and resources in the drug development pipeline. ajchem-a.comiucr.org

In Silico Screening and Virtual Ligand Design

In silico techniques are widely used to screen large virtual libraries of compounds and to design novel ligands with desired properties. Structure-based drug design is a common approach where systematic alterations are made to a lead compound to improve its binding affinity and pharmacokinetic profile. ajchem-a.com For example, based on a previously identified lead, eight phthalazinone analogues were designed as potential inhibitors of the Dengue Virus NS2B-NS3 protease. ajchem-a.com The designed compounds showed improved molecular docking scores and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to the parent template. ajchem-a.com

Another powerful computational tool is Density Functional Theory (DFT), which is used to investigate the electronic structure and stability of molecules. researchgate.netchemmethod.com DFT studies have been employed to evaluate the relative stability of different tautomers of the phthalazinone ring in both the gas phase and in solution, providing fundamental insights into their chemical behavior. chemmethod.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a key computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. d-nb.infonih.gov This technique is instrumental in understanding the structural basis of a compound's biological activity.

In the design of phthalazinone analogues as Dengue virus protease inhibitors, molecular docking studies were crucial. The designed ligands exhibited binding scores ranging from -8.9 to -9.60 kcal/mol, which were superior to the template compound. ajchem-a.com The analysis of the docking poses revealed specific key interactions, such as conventional hydrogen bonds with amino acid residues like GLN-64 and LEU-53 in the protease's active site. ajchem-a.com

Similarly, in the development of dual PARP1 and CDK4 inhibitors, molecular docking was used to assess the binding affinity of 43 designed hybrid compounds. nih.gov The most promising candidate, compound 17, displayed a binding affinity of -8.42 kcal/mol with PARP1 and -10.05 kcal/mol with CDK4, indicating strong potential for dual inhibition. nih.gov Molecular dynamics simulations further confirmed the stability of the compound within the binding pockets of both targets over a 500 ns timeframe. nih.gov

The following table presents examples of molecular docking results for various phthalazinone analogues against different biological targets.

| Compound/Analogue | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Designed Phthalazinone Analogue (21c) | Dengue Virus NS2B-NS3 Protease | -9.60 | GLN-64, LEU-53 | ajchem-a.com |

| Hybrid Compound 17 | PARP1 | -8.42 | Not Specified | nih.gov |

| Hybrid Compound 17 | CDK4 | -10.05 | Not Specified | nih.gov |

These computational analyses, including the examination of Hirshfeld surfaces and interaction energies, not only help in rationalizing the observed biological activities but also provide a predictive framework for designing next-generation phthalazinone derivatives with enhanced potency and selectivity. iucr.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. For analogues of this compound, particularly within the broader class of phthalazinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors, various QSAR models have been developed to elucidate the key structural features governing their inhibitory potency. researchgate.nettandfonline.com These computational models establish a mathematical correlation between the physicochemical properties of the molecules and their observed biological activities, thereby guiding the rational design of more potent inhibitors. nih.gov

Several linear and non-linear QSAR methods have been successfully applied to phthalazinone derivatives. researchgate.net Machine learning-based approaches have shown particular promise. For instance, comprehensive QSAR studies on PARP-1 inhibitors have utilized techniques such as the K-nearest neighbor algorithm, which, after data balancing, yielded robust predictive models. nih.gov Regression models built specifically for the phthalazinone class of compounds have demonstrated high performance in predicting inhibitory activity. nih.gov

Methodologies like Multiple Linear Regression (MLR) and Support Vector Machines (SVM) have been employed to create predictive models for the inhibitory activity of phthalazinone derivatives against PARP-1. These models utilize selected molecular descriptors to achieve high predictive efficiency. tandfonline.com In one such study, both MLR and SVM models demonstrated strong correlation coefficients, indicating a robust relationship between the chosen descriptors and the biological activity. tandfonline.com

Furthermore, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been applied to structurally related dimethoxyphthalazine derivatives. researchgate.net CoMFA models map the steric and electrostatic fields of a series of molecules to correlate them with their biological activities, providing a three-dimensional view of the structural requirements for optimal interaction with the target. A CoMFA study on related compounds yielded acceptable statistical measures, demonstrating the model's predictive capability. researchgate.net

| Model Type | Key Statistical Parameters | Source |

| K-nearest neighbor (Classification) | Accuracy: 0.86, Sensitivity: 0.88, Specificity: 0.80 | nih.gov |

| Multiple Linear Regression (MLR) | r² = 0.944, Q²cv = 0.921, RMSE = 0.249 | tandfonline.com |

| Support Vector Machine (SVM) | r² = 0.947, Q²cv = 0.887, RMSE = 0.245 | tandfonline.com |

| Comparative Molecular Field Analysis (CoMFA) | RCV² = 0.52, non-cross-validated R² = 1.00 | researchgate.net |

This table summarizes the performance of various QSAR models applied to phthalazinone analogues and related compounds, as reported in scientific literature. Parameters include accuracy, sensitivity, specificity, coefficient of determination (r²), cross-validated correlation coefficient (Q²cv), root mean square error (RMSE), and cross-validated R-squared (RCV²).

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential computational tools for understanding the dynamic behavior of a ligand when it binds to its biological target. These methods provide critical insights into the stability of the ligand-protein complex, the specific intermolecular interactions that anchor the ligand in the binding site, and the preferred three-dimensional arrangement (conformation) of the ligand.

For phthalazinone analogues, MD simulations have been instrumental in validating the binding modes predicted by molecular docking studies. tandfonline.com Simulations extending up to 500 nanoseconds have confirmed the structural stability of compounds containing the phthalazinone ring within the PARP-1 active site. researchgate.net A 200-nanosecond MD simulation of a potent phthalazinone inhibitor complexed with PARP-1 confirmed its stable binding. tandfonline.com The analysis revealed a robust set of intermolecular interactions that were maintained under physiological conditions, highlighting the compound's stable residence in the active site. tandfonline.com

These simulations have identified specific amino acid residues crucial for the binding of phthalazinone derivatives. Key interactions include hydrogen bonds with the backbone of residues such as GLY 227 and SER 904. tandfonline.comresearchgate.net Additionally, favorable π-π stacking interactions with aromatic residues like TYR 246 and TYR 907 play a significant role in stabilizing the complex. tandfonline.comresearchgate.net This detailed understanding of the binding conformation and interaction patterns is invaluable for the structure-based design of new analogues with improved affinity and selectivity.

| Simulation Finding | Interacting Residues | Interaction Type | Source |

| Stable Binding Confirmation | GLY 227A, MET 229A, PHE 230A, TYR 246A | Hydrogen Bonds, Hydrophobic Interactions | tandfonline.com |

| Complex Stabilization | Gly863, Ser904 | Hydrogen Bonds | researchgate.net |

| Complex Stabilization | Tyr896, Tyr907 | π-π Stacking, Hydrogen-π Stacking | researchgate.net |

| Structural Stability over 500 ns | Not specified | Overall structural integrity | researchgate.net |

This table outlines key findings from molecular dynamics simulations of phthalazinone analogues bound to the PARP-1 active site, detailing the crucial amino acid residues and the types of interactions that stabilize the complex.

Conclusion and Outlook for 7,8 Dimethoxyphthalazin 1 2h One Research

Synthesis and Functionalization Advancements

The ability to efficiently synthesize and subsequently modify 7,8-dimethoxyphthalazin-1(2H)-one is fundamental to its exploration. Recent research has established a convenient and high-yielding regioselective synthesis pathway.

A key advancement involves the reaction of 2-formylbenzoic acids with hydrazine (B178648). acs.org Specifically, this compound has been synthesized from 6-formyl-2,3-dimethoxybenzoic acid and hydrazine with an impressive yield of 95%. acs.org This method provides a reliable source of the core scaffold for further investigation.

Furthermore, advancements have been made in the functionalization of this scaffold, which is critical for developing derivatives with optimized pharmacological properties. A crucial step is the regioselective bromination of the phthalazinone core. The use of benzyltrimethylammonium (B79724) tribromide allows for the creation of 4-Bromo-7,8-dimethoxyphthalazin-1(2H)-one in good yield. acs.org This brominated intermediate is a versatile precursor for introducing a wide range of functional groups through cross-coupling reactions, enabling the generation of extensive chemical libraries for screening. acs.org

General methods for phthalazinone synthesis, such as the reaction of phthalic anhydrides with hydrazine, also provide foundational knowledge for creating diverse analogues. thieme-connect.de These synthetic advancements are pivotal for structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity.

| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| Phthalazinone Formation | 6-Formyl-2,3-dimethoxybenzoic acid | Hydrazine | This compound | 95% | acs.org |

| Regioselective Bromination | This compound | Benzyltrimethylammonium tribromide | 4-Bromo-7,8-dimethoxyphthalazin-1(2H)-one | 73% | acs.org |

Expanding Therapeutic Horizons

The therapeutic potential of this compound and its derivatives is being explored across multiple disease areas, primarily driven by the established activities of the broader phthalazinone chemical class.

The most prominent therapeutic horizon is in oncology, specifically as inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov PARP inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. cancerresearchuk.orgmdpi.com The phthalazinone core is a key structural feature of approved PARP inhibitors like olaparib. cancerresearchuk.org By inhibiting PARP, these compounds induce synthetic lethality in cancer cells that are already compromised in their ability to repair DNA double-strand breaks, leading to cell death. nih.govjhoponline.com This mechanism has shown success in treating ovarian, breast, prostate, and pancreatic cancers. cancerresearchuk.orgcancerconnect.com The 7,8-dimethoxy substitution pattern on the phthalazinone scaffold offers a unique electronic and steric profile that could be exploited to develop new PARP inhibitors with improved properties.

Beyond oncology, related dimethoxyphthalazine structures have been investigated for other therapeutic applications. For example, derivatives of 6,7-dimethoxyphthalazines have been evaluated as anticonvulsant agents, acting as noncompetitive antagonists at the AMPA receptor in the central nervous system. researchgate.net Additionally, other substituted phthalazinones have demonstrated inhibitory effects on platelet aggregation, suggesting a potential role in cardiovascular disease. nih.gov

| Potential Target/Mechanism | Associated Disease Area | Rationale/Related Compounds | Reference |

| PARP Inhibition (Synthetic Lethality) | Oncology (Breast, Ovarian, Prostate Cancer) | Phthalazinone is a known scaffold for PARP inhibitors (e.g., Olaparib). | nih.govcancerresearchuk.orgmdpi.com |

| AMPA Receptor Antagonism | Neurology (e.g., Epilepsy) | Related dimethoxyphthalazine structures show anticonvulsant activity. | researchgate.net |

| Platelet Aggregation Inhibition | Cardiovascular Disease | Other functionalized phthalazinone derivatives inhibit arachidonic acid-induced aggregation. | nih.gov |

Challenges and Opportunities in Target-Based Drug Discovery

The path to developing this compound into a clinical candidate involves navigating the complexities of modern target-based drug discovery (TBDD).

Challenges: A primary challenge in TBDD is that simplified in vitro assays, while useful for high-throughput screening, often fail to replicate the complex physiological environment of a human body. technologynetworks.com This can lead to a high attrition rate for compounds that show promise in initial tests but are ineffective in vivo, often due to poor bioavailability or unforeseen off-target effects. nih.govarxiv.org Another challenge is that drugs may act on more than one target, and the observed therapeutic effect might not be solely due to the intended molecular mechanism, complicating optimization efforts. technologynetworks.com For PARP inhibitors, a significant challenge is the development of tumor resistance, which necessitates the design of next-generation inhibitors or combination therapies. mdpi.com

Opportunities: Despite the challenges, TBDD offers significant opportunities. A key advantage is that identifying and understanding a specific molecular target allows for rational drug design and optimization using medicinal chemistry to improve affinity and selectivity. technologynetworks.com The emergence of fragment-based drug discovery (FBDD) provides a powerful method for identifying novel binding interactions and chemical starting points, especially for challenging targets. nih.gov Furthermore, the integration of artificial intelligence and computational modeling is revolutionizing drug discovery. researchgate.net These in silico tools can predict drug-target interactions, optimize pharmacokinetic properties, and help bridge the gap between in vitro data and in vivo outcomes, making the discovery process more efficient. arxiv.orgresearchgate.net

Future Directions in Preclinical Research and Development

The future development of this compound will depend on rigorous and innovative preclinical research.

A critical future direction is the use of more sophisticated and clinically relevant preclinical models. This includes moving beyond simple cell lines to employ organoids, patient-derived xenografts, and organ-on-a-chip systems that better mimic human physiology and disease complexity. technologynetworks.comnih.gov For cancer research, there is a growing emphasis on studying the tumor microenvironment and the interactions between cancer cells and the nervous system, which could reveal new therapeutic vulnerabilities. nih.gov

Combination therapies represent a major avenue for future research. For a potential PARP inhibitor like this compound, preclinical studies should explore its efficacy in combination with radiotherapy, as PARP inhibition can act as a potent radiosensitizer. nih.gov Combining it with other targeted therapies or immunotherapies to overcome resistance mechanisms is also a promising strategy. mdpi.com

Finally, early and detailed investigation of a compound's mechanism of action and potential liabilities is crucial. Advanced techniques such as automated multiplex immunofluorescence and single-cell omics analyses can provide deep insights into how a drug affects complex biological networks. nih.gov Applying these technologies early in the preclinical phase can help identify the most promising candidates and de-risk subsequent clinical development. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。